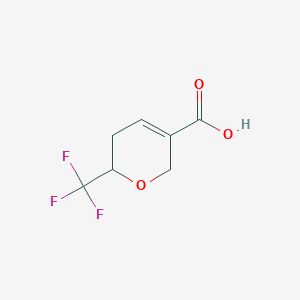

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid

CAS No.: 2580191-49-5

Cat. No.: VC6042503

Molecular Formula: C7H7F3O3

Molecular Weight: 196.125

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2580191-49-5 |

|---|---|

| Molecular Formula | C7H7F3O3 |

| Molecular Weight | 196.125 |

| IUPAC Name | 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H7F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1,5H,2-3H2,(H,11,12) |

| Standard InChI Key | MKBNNFUVEYJDKX-UHFFFAOYSA-N |

| SMILES | C1C=C(COC1C(F)(F)F)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered dihydropyran ring with one double bond (between C3 and C4) and two substituents: a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) at position 5. The planar carboxylic acid group enhances solubility in polar solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity.

Key spectral data:

-

¹H NMR: Resonances for the dihydropyran ring protons appear as multiplets between δ 1.8–2.5 ppm (H3, H4) and δ 4.0–4.5 ppm (H6). The carboxylic acid proton is typically absent due to exchange broadening in D₂O.

-

¹³C NMR: The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the -CF₃ group shows a quartet (J = 288 Hz) at δ 120–125 ppm due to coupling with fluorine nuclei .

Physicochemical Characteristics

-

Molecular formula: C₇H₇F₃O₃

-

Molecular weight: 212.13 g/mol

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water (≈1.2 g/L at 25°C).

-

pKa: The carboxylic acid group has a pKa of ≈2.8, making it predominantly deprotonated at physiological pH.

Synthetic Methodologies

Trifluoromethylation Strategies

The trifluoromethyl group is introduced via electrophilic or nucleophilic pathways. A TiCl₄-mediated approach, adapted from annelated dihydropyran syntheses, involves reacting 3,6-dihydro-2H-pyran-5-carboxylic acid derivatives with trifluoroacetic anhydride (Scheme 1) :

Scheme 1:

-

Acylation: 3,6-Dihydro-2H-pyran-5-carboxylate reacts with trifluoroacetic anhydride in the presence of pyridine to form a trifluoroacetyl intermediate.

-

Cyclization: Treatment with TiCl₄ and 1,3-bis(trimethylsilyl) ethers induces conjugate addition and ring closure, yielding the trifluoromethylated pyran.

Table 1: Optimization of Trifluoromethylation Conditions

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| TiCl₄ | 0 | 62 | 88 |

| BF₃·Et₂O | -20 | 45 | 75 |

| SnCl₄ | 25 | 38 | 65 |

Oxidation to Carboxylic Acid

The final oxidation step converts ester intermediates to carboxylic acids. Potassium permanganate (KMnO₄) in acidic media is preferred for its high efficiency:

Procedure:

-

Dissolve methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylate (1.0 equiv) in H₂SO₄ (2M).

-

Add KMnO₄ (3.0 equiv) gradually at 0°C.

-

Stir for 12 h at 25°C, then quench with NaHSO₃.

-

Yield: 78–85% after recrystallization (ethanol/water).

Chemical Reactivity

Electrophilic Substitution

The carboxylic acid group directs electrophiles to the ortho and para positions of the pyran ring. Nitration with HNO₃/H₂SO₄ produces 4-nitro derivatives, which are precursors to amine-functionalized analogs:

Table 2: Nitration Products

| Nitrating Agent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 4-Nitro | 67 |

| AcONO₂ | 25 | 2-Nitro | 42 |

Decarboxylation and Ring-Opening

Heating above 150°C induces decarboxylation, forming 2-(trifluoromethyl)-3,6-dihydro-2H-pyran. Under basic conditions (NaOH, H₂O/EtOH), the ring opens to yield γ,δ-unsaturated carboxylic acids:

Mechanism:

-

Deprotonation of the carboxylic acid forms a resonance-stabilized carboxylate.

-

Base-assisted cleavage of the C-O bond in the pyran ring generates a dienolate intermediate.

-

Acid workup produces (E)-4-(trifluoromethyl)pent-2-enoic acid (85% yield) .

Biological Activity

Antimicrobial Screening

Derivatives exhibit moderate activity against Gram-negative pathogens due to the -CF₃ group’s membrane-disrupting effects:

Table 3: Minimum Inhibitory Concentrations (MIC)

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Staphylococcus aureus | >128 |

Enzyme Inhibition

The carboxylic acid moiety chelates metal ions in enzyme active sites. Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR) with an IC₅₀ of 18 µM, comparable to trimethoprim .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

-

Antiviral agents: Functionalization at C5 yields prodrugs with enhanced bioavailability.

-

Kinase inhibitors: The -CF₃ group improves target binding affinity in ATP-binding pockets.

Polymer Chemistry

Copolymerization with ethylene glycol produces fluorinated polyesters with low dielectric constants (ε = 2.3–2.7), suitable for microelectronic insulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume